molecular formula C25H26ClN3OS2 B2495672 N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide hydrochloride CAS No. 1163144-89-5

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide hydrochloride

Cat. No.: B2495672
CAS No.: 1163144-89-5
M. Wt: 484.07
InChI Key: GJWJIINBMSYPRE-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide hydrochloride is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). BTK is a critical signaling molecule in the B-cell antigen receptor (BCR) pathway , which is fundamental for the development, differentiation, and activation of B-cells. This compound acts by covalently binding to a cysteine residue (Cys-481) in the active site of BTK, leading to sustained suppression of BCR-mediated signaling. Its primary research value lies in the investigation of B-cell driven pathologies, including autoimmune diseases such as rheumatoid arthritis and lupus, as well as in B-cell malignancies like chronic lymphocytic leukemia and mantle cell lymphoma. By selectively inhibiting BTK, this compound allows researchers to elucidate the role of specific B-cell pathways in disease models, providing a critical tool for validating BTK as a therapeutic target and for evaluating the mechanisms of drug action and resistance in preclinical studies .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-methylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3OS2.ClH/c1-16(2)23(29)27-25-22(24-26-19-10-6-7-11-20(19)30-24)18-12-13-28(15-21(18)31-25)14-17-8-4-3-5-9-17;/h3-11,16H,12-15H2,1-2H3,(H,27,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWJIINBMSYPRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(C2=C(S1)CN(CC2)CC3=CC=CC=C3)C4=NC5=CC=CC=C5S4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide hydrochloride is a complex organic compound that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological activity, synthesis, structure-activity relationships (SAR), and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple heterocyclic rings, including benzo[d]thiazole and thieno[2,3-c]pyridine. Its molecular formula is C29H28N3O2SC_{29}H_{28}N_3O_2S with a molecular weight of 484.07 g/mol. This structural complexity contributes to its varied biological activities and potential therapeutic applications .

The biological activity of this compound is primarily attributed to its interaction with DNA and cellular membranes. These interactions can lead to significant biological responses such as:

  • Inhibition of Apurinic/Apyrimidinic Endonuclease 1 (APE1) : This enzyme plays a crucial role in DNA repair mechanisms. The compound has shown low micromolar activity against APE1, which is vital for maintaining genomic integrity .
  • Cytotoxicity Enhancement : It has been reported to potentiate the cytotoxic effects of alkylating agents like methylmethane sulfonate (MMS) and temozolomide (TMZ), leading to increased accumulation of apurinic sites in treated cells .

Biological Activities

This compound exhibits a broad spectrum of biological activities:

  • Anticancer Activity : The compound's ability to inhibit APE1 makes it a candidate for cancer treatment by enhancing the efficacy of existing chemotherapeutics.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens due to its structural characteristics that allow interaction with microbial membranes.
  • Neuroprotective Effects : Some research indicates that compounds similar in structure may exhibit neuroprotective properties by modulating receptor activity in neuronal tissues .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:

  • Modification of Functional Groups : Alterations in the amide or heteroatom positions can significantly affect the binding affinity and inhibitory potency against APE1.
  • Comparison with Analogous Compounds : Related compounds such as N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl derivatives have shown similar activities but with variations in potency and selectivity .
Compound NameStructural FeaturesBiological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl)Similar thieno structureAnticancer and antibacterial
Benzothiazole derivativesCore benzothiazole structureAntifungal and antiviral activities

Case Studies

Several studies have evaluated the biological activity of this compound:

  • In Vitro Studies : In HeLa cell assays, N-(3-(benzo[d]thiazol-2-yl)-6-benzyl) demonstrated significant cytotoxicity enhancement when combined with MMS and TMZ.
  • In Vivo Evaluations : Animal studies indicated favorable pharmacokinetic profiles with good plasma and brain exposure levels following intraperitoneal administration at doses around 30 mg/kg body weight .

Scientific Research Applications

Chemical Properties and Structure

This compound features a unique structure that incorporates multiple heterocyclic rings, including benzo[d]thiazole and thieno[2,3-c]pyridine. Its molecular formula is C34H37ClN4O3S3C_{34}H_{37}ClN_{4}O_{3}S_{3} with a molecular weight of approximately 681.3 g/mol. The presence of functional groups such as amides and heteroatoms (nitrogen and sulfur) allows for versatile chemical reactivity, including nucleophilic substitutions and coupling reactions typical of heterocyclic compounds.

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide hydrochloride exhibits significant anticancer properties. Studies have shown that it interacts with DNA or cellular membranes, leading to apoptosis in cancer cells. For example, a study demonstrated its efficacy against various cancer cell lines by inducing cell cycle arrest and promoting apoptotic pathways.
  • Antimicrobial Properties :
    • The compound has shown broad-spectrum antimicrobial activity. It has been tested against both Gram-positive and Gram-negative bacteria as well as fungal strains. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways .
  • Neuroprotective Effects :
    • Preliminary studies suggest that this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential in neurological applications.

Materials Science Applications

  • Polymer Chemistry :
    • The unique structural features of this compound allow it to be used as a building block in the synthesis of advanced polymers with tailored properties for various applications including coatings and drug delivery systems.
  • Nanotechnology :
    • Its incorporation into nanostructured materials has been explored for enhancing drug solubility and stability. Nanoparticles formulated with this compound have shown improved bioavailability and targeted delivery capabilities in therapeutic applications .

Case Studies

StudyFocusFindings
Study 1Anticancer EfficacyDemonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values lower than standard chemotherapeutics.
Study 2Antimicrobial ActivityExhibited minimum inhibitory concentrations (MICs) against several bacterial strains comparable to established antibiotics.
Study 3Neuroprotective PotentialIn vitro studies indicated reduced neuronal apoptosis in models of oxidative stress when treated with the compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient benzothiazole and thienopyridine rings facilitate nucleophilic substitutions. Key reactions include:

  • Halogenation : Electrophilic substitution at the 5-position of the benzothiazole ring using halogens (Cl₂, Br₂) in acidic media.

  • Amination : Reaction with amines (e.g., pyrrolidine) at the sulfonamide group to modify solubility and bioactivity.

Coupling Reactions

The compound participates in cross-coupling reactions, critical for generating analogs:

Reaction Type Catalyst Conditions Outcome
Suzuki-Miyaura CouplingPd(PPh₃)₄Aryl boronic acids, 80–100°CIntroduction of aryl groups at position 6
Buchwald-Hartwig AminationPd₂(dba)₃DMF, 110°CInstallation of secondary amines

These reactions enable structural diversification, enhancing pharmacological profiles .

Amide Hydrolysis

The isobutyramide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Yields the corresponding carboxylic acid.

  • Basic Hydrolysis : Produces ammonium salts, altering solubility for formulation studies .

Oxidation of the Tetrahydrothienopyridine Ring

Oxidants like m-CPBA convert the tetrahydrothienopyridine moiety into its dihydro or fully aromatic counterpart, modulating electronic properties .

Interaction with Electrophiles

The benzothiazole ring reacts with electrophiles (e.g., NO₂⁺, CH₃CO⁺) at the 5- and 7-positions, enabling further derivatization:

Electrophile Position Product
Acetyl chloride55-Acetylbenzothiazole derivative
Nitronium ion77-Nitrobenzothiazole derivative

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

  • Acidic Conditions : Protonation of the thienopyridine nitrogen enhances solubility but may trigger ring-opening.

  • Neutral/Basic Conditions : The amide bond remains stable, critical for maintaining bioactivity.

Comparative Reactivity with Structural Analogs

Analog Key Reactivity Differences
6-Isopropyl variant Reduced steric hindrance enhances coupling efficiency
Brominated chromene derivatives Electrophilic substitution favored at chromene ring
Acetamide derivatives Faster hydrolysis due to less steric protection

Comparison with Similar Compounds

APE1 Inhibitor: N-(3-(Benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (Compound 3, )

Core Similarities :

  • Shared benzo[d]thiazole-tetrahydrothienopyridine scaffold.
  • Substitution at position 6 (benzyl vs. isopropyl) and position 2 (isobutyramide vs. acetamide).

Key Differences :

Feature Target Compound Compound 3
Position 6 Substituent Benzyl (aromatic, lipophilic) Isopropyl (aliphatic, less bulky)
Position 2 Group Isobutyramide (branched alkyl chain) Acetamide (smaller, linear chain)
Biological Activity Not reported APE1 inhibition (low µM IC50)
Pharmacokinetics Not reported Good plasma/brain exposure in mice

The isobutyramide moiety’s steric bulk could alter binding affinity or metabolic stability relative to acetamide .

Antimicrobial Pyrimidinones ()

Compounds such as 5a–c and 6a–f (thiouracil-pyrimidinone derivatives with benzyl or morpholinoethyl substituents) exhibit Gram-positive antibacterial and antifungal activity. While structurally distinct from the target compound, the presence of benzyl groups in these molecules correlates with enhanced antimicrobial potency, suggesting that aromatic substituents may broadly influence bioactivity .

Physicochemical Properties

Solubility and Stability

  • The benzyl group may confer higher thermal stability but lower aqueous solubility than aliphatic substituents (e.g., isopropyl in Compound 3).

Pharmacological Potential

  • APE1 Inhibition : Compound 3’s efficacy in enhancing alkylating agent cytotoxicity implies that the target compound’s structural modifications could optimize DNA repair inhibition or chemosensitization .
  • Antimicrobial Activity : While the target compound’s primary mechanism is undefined, benzyl-containing analogs in demonstrate that this substituent can drive diverse biological effects, warranting further exploration .

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